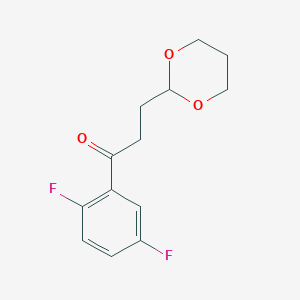

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

Description

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-26-1) is a fluorinated propiophenone derivative featuring a 1,3-dioxane ring at the β-position of the ketone group. Its molecular formula is C₁₃H₁₄F₂O₃, with a molecular weight of 268.25 g/mol. The compound is characterized by two fluorine atoms at the 2' and 5' positions of the phenyl ring, which confer distinct electronic and steric properties compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXUTWMNGLPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645962 | |

| Record name | 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-26-1 | |

| Record name | 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 2’,5’-difluorobenzaldehyde with 1,3-dioxane-2-carboxylic acid under acidic conditions to form the intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism by which 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone, focusing on substituent positions and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone | 884504-26-1 | C₁₃H₁₄F₂O₃ | 268.25 | 2',5'-F, 3-(1,3-dioxan-2-yl) |

| 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone | 898757-29-4 | C₁₃H₁₃ClF₂O₃ | 291.69 | 2'-Cl, 4',5'-F, 3-(1,3-dioxan-2-yl) |

| 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone | 724708-06-9 | C₁₃H₁₅ClO₃ | 254.71 | 4'-Cl, 3-(1,3-dioxan-2-yl) |

| 3',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone | 884504-27-2 | C₁₃H₁₄F₂O₃ | 268.25 | 3',5'-F, 3-(1,3-dioxan-2-yl) |

| 2',6'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone | 884504-27-2* | C₁₃H₁₄F₂O₃ | 268.25 | 2',6'-F, 3-(1,3-dioxan-2-yl) |

| Propiophenone (parent compound) | 93-55-0 | C₉H₁₀O | 134.18 | No substituents |

*CAS number overlaps due to isomerism; differentiation requires analytical techniques .

Reactivity and Catalytic Performance

Amination Reactions

Propiophenone derivatives undergo catalytic amination, but fluorination and steric bulk significantly influence yields. For example:

- Propiophenone (unsubstituted) achieves 20% conversion to amines over Au/TiO₂ catalysts, with 11% yield due to steric hindrance .

- 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (fluorinated analog) is expected to exhibit lower yields than unsubstituted propiophenone due to increased steric hindrance from the dioxane ring and electronic effects of fluorine.

α-Functionalization

- Propiophenone reacts with diphenyl diselenide under cesium carbonate catalysis to form α-phenylseleno derivatives with 0.59 mmol yields .

- Chlorinated analogs (e.g., 2'-Cl-4',5'-F) could exhibit intermediate reactivity .

Physicochemical Properties

Solubility

- 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone: Limited data; similar compounds (e.g., 2'-chloro-4',5'-difluoro analog) are soluble in polar aprotic solvents like DMSO and chloroform .

- 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: Slightly soluble in methanol and DMSO .

Thermal Stability

No direct melting/boiling point data exists for the target compound, but analogs like 2'-chloro-4',5'-difluoro-propiophenone are stable at room temperature for shipping .

Research Findings and Challenges

- Synthetic Challenges : Fluorination introduces complexities in regioselectivity during synthesis. For example, achieving pure 2',5'-difluoro isomer requires precise control over reaction conditions .

Biological Activity

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS No. 884504-26-1) is a synthetic compound characterized by its unique molecular structure, which includes a difluorophenyl group and a dioxane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C13H14F2O3

- Molecular Weight : 256.25 g/mol

- Purity : 95% - 97%

Anticancer Properties

Recent studies have indicated that derivatives of acetophenone, including compounds similar to 2',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone, exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives of acetophenone have shown to induce apoptosis in various cancer cell lines, suggesting that structural modifications can enhance biological activity .

A study focusing on benzoylbenzophenone thiosemicarbazones demonstrated that certain analogues could inhibit the invasion of breast and prostate cancer cells by up to 92% at specific concentrations, highlighting the therapeutic potential of structurally related compounds .

The mechanisms underlying the anticancer effects of these compounds often involve:

- Induction of mitochondrial dysfunction leading to apoptosis.

- Modulation of cellular thiol content.

- Inhibition of specific enzymes such as cathepsin L, which is implicated in cancer cell invasion and metastasis .

In Vitro Studies

In vitro evaluations have been conducted on structurally similar compounds to assess their cytotoxicity and efficacy against cancer cell lines such as K562 (chronic myelogenous leukemia) and MDA-MB-231 (breast cancer). These studies typically utilize assays like MTT to determine cell viability and apoptosis rates. The results often reveal a dose-dependent response with lower cytotoxicity towards normal cells compared to cancerous cells .

In Vivo Studies

Initial in vivo studies involving related compounds have demonstrated tolerability in animal models while exhibiting significant tumor growth inhibition. For instance, certain thiosemicarbazone derivatives were well-tolerated in mouse models bearing implanted tumors, suggesting potential for further development into therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H14F2O3 |

| Molecular Weight | 256.25 g/mol |

| CAS Number | 884504-26-1 |

| Purity | 95% - 97% |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Potentially effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.